Ethyl 4-{4-[(1e)-3-cyclohexyl-3-methyltriaz-1-en-1-yl]phenyl}butanoate
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Overview
Description
Ethyl 4-{4-[(1e)-3-cyclohexyl-3-methyltriaz-1-en-1-yl]phenyl}butanoate is an ester compound characterized by its unique structure, which includes a cyclohexyl group, a triazene moiety, and a phenyl ring. Esters are known for their pleasant odors and are often used in perfumes and flavoring agents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-{4-[(1e)-3-cyclohexyl-3-methyltriaz-1-en-1-yl]phenyl}butanoate typically involves the esterification of the corresponding carboxylic acid with ethanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to drive the reaction to completion .
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate and efficiency .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-{4-[(1e)-3-cyclohexyl-3-methyltriaz-1-en-1-yl]phenyl}butanoate can undergo various chemical reactions, including:
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Substitution: Nucleophiles such as amines or alcohols under mild conditions.
Major Products
Hydrolysis: Carboxylic acid and ethanol.
Reduction: Primary alcohol.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Ethyl 4-{4-[(1e)-3-cyclohexyl-3-methyltriaz-1-en-1-yl]phenyl}butanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity due to the presence of the triazene moiety.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of fragrances and flavoring agents due to its ester functionality.
Mechanism of Action
The mechanism of action of Ethyl 4-{4-[(1e)-3-cyclohexyl-3-methyltriaz-1-en-1-yl]phenyl}butanoate involves its interaction with specific molecular targets. The triazene moiety can undergo metabolic activation to form reactive intermediates that interact with cellular components, leading to various biological effects . The ester group can also be hydrolyzed to release the active carboxylic acid, which may exert its effects through different pathways .
Comparison with Similar Compounds
Similar Compounds
Ethyl acetate: A simpler ester used as a solvent and in flavorings.
Methyl butyrate: Known for its fruity odor and used in perfumes and flavorings.
Ethyl benzoate: Used in the fragrance industry and as a solvent.
Uniqueness
Ethyl 4-{4-[(1e)-3-cyclohexyl-3-methyltriaz-1-en-1-yl]phenyl}butanoate is unique due to the presence of the triazene moiety and the cyclohexyl group, which confer distinct chemical and biological properties compared to simpler esters .
Properties
CAS No. |
34153-45-2 |
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Molecular Formula |
C19H29N3O2 |
Molecular Weight |
331.5 g/mol |
IUPAC Name |
ethyl 4-[4-[[cyclohexyl(methyl)amino]diazenyl]phenyl]butanoate |
InChI |
InChI=1S/C19H29N3O2/c1-3-24-19(23)11-7-8-16-12-14-17(15-13-16)20-21-22(2)18-9-5-4-6-10-18/h12-15,18H,3-11H2,1-2H3 |
InChI Key |
WGNBSWPUEKGQIO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCCC1=CC=C(C=C1)N=NN(C)C2CCCCC2 |
Origin of Product |
United States |
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